4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-9-19-20(11-14)29-22(23-19)24-21(26)17-5-7-18(8-6-17)30(27,28)25-12-15(2)10-16(3)13-25/h4-9,11,15-16H,10,12-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBRYPVALZKAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
The compound is synthesized through a multi-step process involving the formation of a benzamide core, introduction of a sulfonyl group, and attachment of a piperidine ring. The specific steps include:
- Formation of the Benzamide Core : Reacting appropriate amines with carboxylic acids or their derivatives.
- Sulfonylation : Using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
- Piperidine Attachment : Nucleophilic substitution reactions to attach the piperidine derivative to the benzamide.
- Final Modifications : Adjusting substituents on the benzothiazole moiety to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The key functional groups—sulfonyl and piperidine—facilitate binding, potentially leading to inhibition or activation of these targets, which can result in various biological effects such as:
- Antitumor Activity : The compound may exhibit cytotoxic effects against cancer cell lines by disrupting cellular processes.
- Antimicrobial Properties : It has shown potential against bacterial strains, indicating possible applications in treating infections.
Antitumor Activity
Recent studies have demonstrated that similar compounds based on benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds derived from this class were tested against lung cancer cell lines (A549, HCC827, NCI-H358) with varying degrees of effectiveness:
| Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
Note: TBD indicates that specific values for the compound need to be established through experimental assays.
Antimicrobial Activity
The antimicrobial potential was evaluated using broth microdilution tests on various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
These results suggest that modifications to the benzothiazole core may enhance its antimicrobial efficacy.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Benzothiazole Derivatives : A study reported that compounds similar to our target showed promising antitumor activity across multiple cancer cell lines, with some derivatives exhibiting lower toxicity towards normal cells while maintaining efficacy against tumors .
- Multitargeted Directed Ligands : Research into multitargeted ligands has highlighted compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
N-(4-(Benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide Derivatives ()
A series of compounds (4–20 to 4–26) share the benzo[d]thiazol-phenyl core but differ in sulfonyl substituents. For example:
- 4–20 : 2,4-Dichlorophenyl sulfonyl group.
- 4–25 : 3,5-Dimethylphenyl sulfonyl group.
Key Differences :
2D291 and 2E151 ()
These analogs feature bromo-methylphenyl (2D291) or dimethylphenyl (2E151) groups on the thiazol ring, coupled with sulfonyl-piperidine benzamide.
Key Differences :
- The target compound’s 6-methylbenzo[d]thiazol group likely improves metabolic stability over the brominated 2D291, which may be prone to dehalogenation.
Triazole-Containing Analogues ()
Compounds like 8 and 14 incorporate triazole linkers instead of sulfonyl-piperidine bridges.
Key Differences :
- Triazole-containing derivatives (e.g., 8 ) exhibit higher polarity due to the heterocyclic linker, reducing membrane permeability relative to the sulfonyl-piperidine group in the target compound.
- The target compound’s sulfonyl group may confer stronger hydrogen-bonding interactions with serine or threonine residues in enzymatic targets compared to triazoles .
Piperidine Sulfonyl Derivatives with Stereochemical Variations ()
The ligand 3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide shares the 3,5-dimethylpiperidine sulfonyl group but links to a triazol-3-yl benzamide.
Key Differences :
- Stereochemistry: The (3S,5S) configuration in ’s compound may enhance enantioselective binding compared to the unspecified stereochemistry of the target compound.
- The triazole moiety in ’s compound vs. the benzo[d]thiazol in the target compound highlights divergent strategies for optimizing target affinity—triazoles for metal coordination vs. thiazoles for hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
